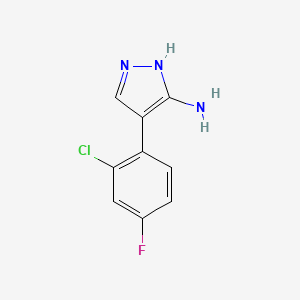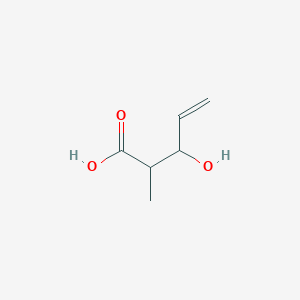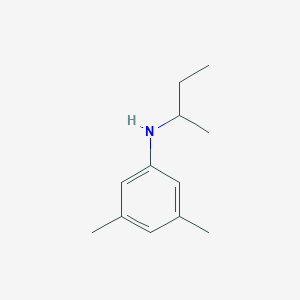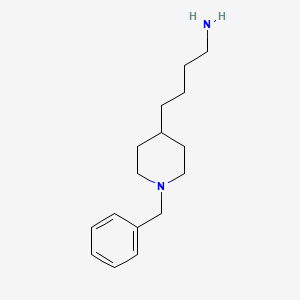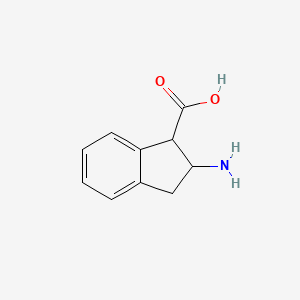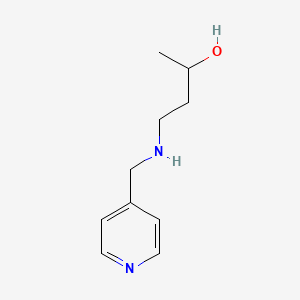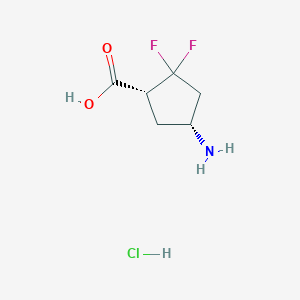
(2-Chloro-3,4-dimethoxyphenyl)methanethiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Chloro-3,4-dimethoxyphenyl)methanethiol is an organic compound with the molecular formula C9H11ClO2S and a molecular weight of 218.70 g/mol . This compound is characterized by the presence of a chloro group, two methoxy groups, and a thiol group attached to a benzene ring. It is primarily used in research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-3,4-dimethoxyphenyl)methanethiol typically involves the reaction of 2-chloro-3,4-dimethoxybenzaldehyde with thiol-containing reagents under controlled conditions. One common method includes the use of sodium borohydride (NaBH4) as a reducing agent in the presence of a suitable solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
(2-Chloro-3,4-dimethoxyphenyl)methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding alcohols or alkanes.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reactions often occur in the presence of bases such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Alcohols, alkanes.
Substitution: Amines, ethers.
Aplicaciones Científicas De Investigación
(2-Chloro-3,4-dimethoxyphenyl)methanethiol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2-Chloro-3,4-dimethoxyphenyl)methanethiol involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The chloro and methoxy groups may also contribute to the compound’s reactivity and binding affinity to specific targets .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-3,4-dimethoxyphenethylamine: Similar structure but with an ethylamine group instead of a thiol group.
2-Chloro-3,4-dimethoxybenzaldehyde: Precursor in the synthesis of (2-Chloro-3,4-dimethoxyphenyl)methanethiol.
2-Chloro-3,4-dimethoxybenzoic acid: Contains a carboxylic acid group instead of a thiol group.
Uniqueness
This compound is unique due to the presence of both a thiol group and a chloro group on the aromatic ring, which imparts distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C9H11ClO2S |
|---|---|
Peso molecular |
218.70 g/mol |
Nombre IUPAC |
(2-chloro-3,4-dimethoxyphenyl)methanethiol |
InChI |
InChI=1S/C9H11ClO2S/c1-11-7-4-3-6(5-13)8(10)9(7)12-2/h3-4,13H,5H2,1-2H3 |
Clave InChI |
HQJZDIYGCHCDCO-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=C(C=C1)CS)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-chloro-1-[2-(thiophen-3-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B15276353.png)
